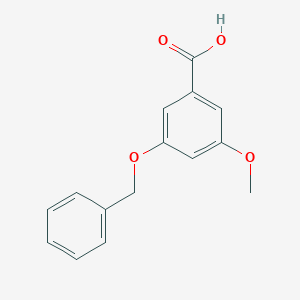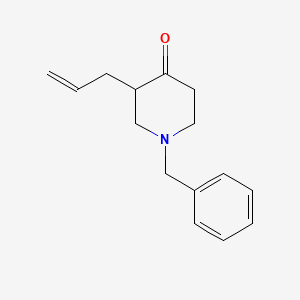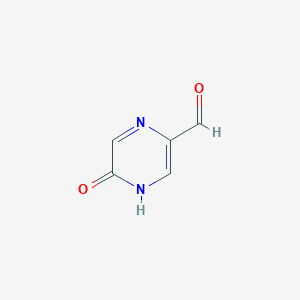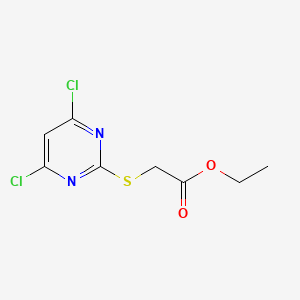
3-(Propan-2-ylidene)indolin-2-one
Vue d'ensemble
Description
3-(Propan-2-ylidene)indolin-2-one is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is also known by other synonyms such as 3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one .
Synthesis Analysis
The synthesis of 3-(Propan-2-ylidene)indolin-2-one and its derivatives has been a subject of research. For instance, a study reported the synthesis of 3-substituted-indolin-2-one derivatives as part of a search for novel bioactive molecules . Another research synthesized 1-[(3-dimethylamino)propyl]indolin-2-ones and evaluated their in vitro antitumor activity .Molecular Structure Analysis
The molecular structure of 3-(Propan-2-ylidene)indolin-2-one consists of a 3-(propan-2-ylidene)indolin-2-one core . The structure of this compound and its derivatives has been analyzed in several studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Propan-2-ylidene)indolin-2-one include a melting point of 186 °C and a predicted boiling point of 361.9±35.0 °C. The compound has a predicted density of 1.132±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 13.39±0.20 .Applications De Recherche Scientifique
Crystal Structure and Molecular Properties
- Crystal Structure Analysis : The compound 3-(propan-2-ylidene)indolin-2-one has been studied for its crystal structure, revealing a core with a Cl atom and a chloroethyl substituent attached to the aromatic ring. This structure forms inversion dimers in the crystal, linked by N—H⋯O hydrogen bonds, indicating its potential for further chemical and physical analyses (Roopashree et al., 2015).
Synthesis and Chemical Reactions
- Synthesis via Palladium-Catalyzed Intramolecular C-H Functionalization : A novel protocol for synthesizing derivatives of 3-(propan-2-ylidene)indolin-2-one, involving palladium-catalyzed oxidative intramolecular C-H functionalization, has been developed. This method indicates the compound's utility in creating various chemically significant derivatives (Peng et al., 2009).
Biological Applications and Evaluation
- Anticancer and Antimicrobial Activities : Various derivatives of 3-(propan-2-ylidene)indolin-2-one have shown significant potential in anticancer and antimicrobial activities. These compounds have been evaluated for their in vitro cytotoxic activity and screened against specific biological targets, demonstrating their relevance in pharmaceutical research (Bikshapathi et al., 2017).
- Aryl Hydrocarbon Receptor Agonists : Certain degradation products of indole-3-pyruvic acid, related to 3-(propan-2-ylidene)indolin-2-one, have been identified as agonists for the aryl hydrocarbon receptor (AHR), highlighting the compound's relevance in biochemical pathways and potential therapeutic applications (Chowdhury et al., 2009).
Novel Synthesis Methods
- Eco-Friendly Synthesis Techniques : Innovative and eco-friendly synthesis methods for producing derivatives of 3-(propan-2-ylidene)indolin-2-one have been explored. These methods emphasize high atom-economy, mild reaction conditions, and environmental friendliness, which are crucial in modern chemical synthesis (Brahmachari & Banerjee, 2014).
Potential in Drug Development
- Tyrosine Kinase Inhibitors : 3-(Propan-2-ylidene)indolin-2-one derivatives have been studied as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases. This indicates the compound's potential in developing targeted therapies for diseases such as cancer (Sun et al., 1998).
Molecular Logic Systems
- Fluorescence-Based Logic Systems : Derivatives of 3-(propan-2-ylidene)indolin-2-one have been utilized in creating molecular logic systems based on their fluorescence properties, responding to factors like pH, solvent polarity, and metal ions. Such applications are significant in the field of molecular electronics and sensing technologies (Zhang et al., 2008).
Orientations Futures
The future research directions for 3-(Propan-2-ylidene)indolin-2-one could involve further exploration of its anti-inflammatory activity and other potential biological activities. One of the 3-substituted-indolin-2-one derivatives was found to possess excellent anti-inflammatory activity and was suggested for future research .
Propriétés
IUPAC Name |
3-propan-2-ylidene-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRTALPTXVUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=CC=CC=C2NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540765 | |
| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-ylidene)indolin-2-one | |
CAS RN |
5085-04-1 | |
| Record name | 3-(Propan-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3269341.png)


